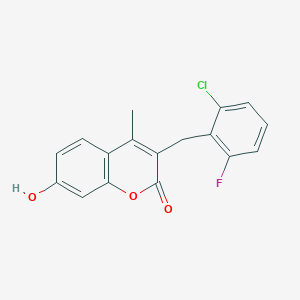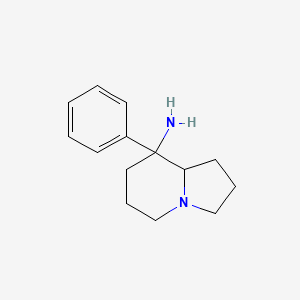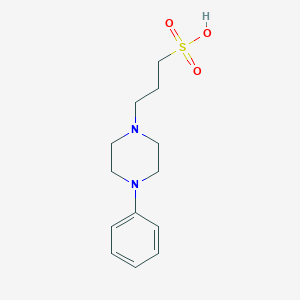
3-(bromomethyl)-8-methyl-2-(o-tolyl)isoquinolin-1(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(bromomethyl)-8-methyl-2-(o-tolyl)isoquinolin-1(2H)-one is a complex organic compound that belongs to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline This particular compound features a bromomethyl group, a methyl group, and an o-tolyl group attached to the isoquinoline core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(bromomethyl)-8-methyl-2-(o-tolyl)isoquinolin-1(2H)-one typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of a suitable precursor using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride (CCl4) under reflux conditions .
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This can involve the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of environmentally friendly solvents and reagents is often considered to minimize the environmental impact of the production process .
Análisis De Reacciones Químicas
Types of Reactions
3-(bromomethyl)-8-methyl-2-(o-tolyl)isoquinolin-1(2H)-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or aldehydes.
Reduction Reactions: The isoquinoline core can be reduced to form tetrahydroisoquinoline derivatives.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution Reactions: Formation of azido or thiocyanato derivatives.
Oxidation Reactions: Formation of carboxylic acids or aldehydes.
Reduction Reactions: Formation of tetrahydroisoquinoline derivatives.
Aplicaciones Científicas De Investigación
3-(bromomethyl)-8-methyl-2-(o-tolyl)isoquinolin-1(2H)-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of isoquinoline-based pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 3-(bromomethyl)-8-methyl-2-(o-tolyl)isoquinolin-1(2H)-one depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or DNA, potentially leading to biological effects such as inhibition of enzyme activity or induction of apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
3-(Bromomethyl)-5-methylpyridine: Another bromomethyl-substituted heterocycle with applications in pharmaceuticals.
2-(Bromomethyl)tetrahydro-2H-pyran: A bromomethyl-substituted compound used in organic synthesis.
4-Bromomethyl-3-nitrobenzoic acid: A bromomethyl-substituted aromatic compound used in the synthesis of other organic molecules
Uniqueness
3-(bromomethyl)-8-methyl-2-(o-tolyl)isoquinolin-1(2H)-one is unique due to its isoquinoline core, which imparts distinct chemical properties and potential biological activities. The combination of bromomethyl, methyl, and o-tolyl groups provides a versatile platform for further functionalization and exploration in various research fields .
Propiedades
Fórmula molecular |
C18H16BrNO |
|---|---|
Peso molecular |
342.2 g/mol |
Nombre IUPAC |
3-(bromomethyl)-8-methyl-2-(2-methylphenyl)isoquinolin-1-one |
InChI |
InChI=1S/C18H16BrNO/c1-12-6-3-4-9-16(12)20-15(11-19)10-14-8-5-7-13(2)17(14)18(20)21/h3-10H,11H2,1-2H3 |
Clave InChI |
CORUPKOVCCGBEJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=CC=C1)C=C(N(C2=O)C3=CC=CC=C3C)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-({2-[4-Fluoro-2-(trifluoromethyl)phenoxy]ethyl}amino)ethanol](/img/structure/B8671630.png)
![2-Bromo-1-[4-(methanesulfonyl)phenyl]propan-1-one](/img/structure/B8671637.png)










